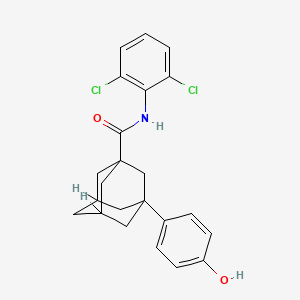
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide: is a synthetic organic compound characterized by its unique adamantane core structure, which is substituted with a 2,6-dichlorophenyl group and a 4-hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the 2,6-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the adamantane core with 2,6-dichlorophenyl groups using chlorination reactions.
Attachment of the 4-Hydroxyphenyl Group: The 4-hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the phenyl ring.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction, where an amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its adamantane core provides rigidity and stability, making it useful in the design of advanced materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving aromatic and adamantane-containing molecules.
Industrial Applications: It may be used in the synthesis of polymers, coatings, and other materials requiring specific chemical properties.
作用機序
The mechanism of action of N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
N-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)adamantanecarboxamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(2,6-Dichlorophenyl)-3-(4-chlorophenyl)adamantanecarboxamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide is unique due to the presence of both a hydroxyl group and an adamantane core, which confer specific chemical and physical properties. The hydroxyl group enhances its reactivity and potential for hydrogen bonding, while the adamantane core provides rigidity and stability.
特性
CAS番号 |
126164-68-9 |
|---|---|
分子式 |
C23H23Cl2NO2 |
分子量 |
416.3 g/mol |
IUPAC名 |
N-(2,6-dichlorophenyl)-3-(4-hydroxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H23Cl2NO2/c24-18-2-1-3-19(25)20(18)26-21(28)23-11-14-8-15(12-23)10-22(9-14,13-23)16-4-6-17(27)7-5-16/h1-7,14-15,27H,8-13H2,(H,26,28) |
InChIキー |
NJXIWWHQAWGLTN-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)

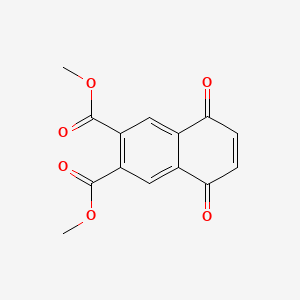
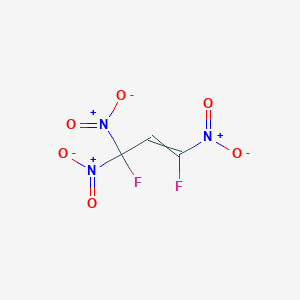
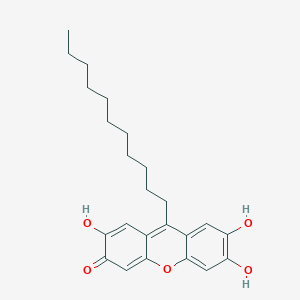
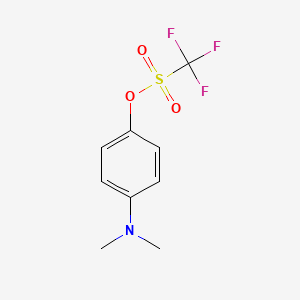
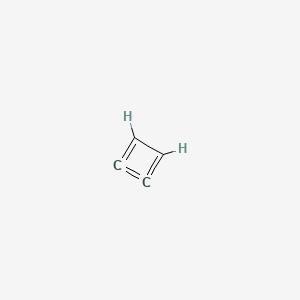
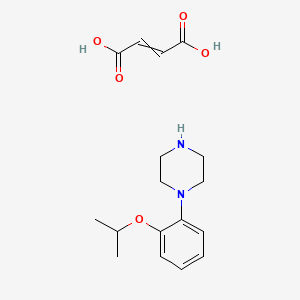

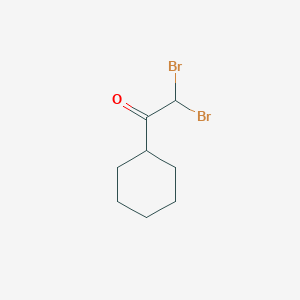


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
